5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
Description
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Properties
IUPAC Name |
5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)8-1-4-14-7-9(8)2-5-15-6-3-9/h8,14H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPMMGLOKNPPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C(F)(F)F)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
This guide serves as a technical monograph for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane , a specialized spirocyclic building block used in modern medicinal chemistry to modulate lipophilicity, metabolic stability, and vector orientation in drug candidates.
Chemical Identity & Structural Analysis
This molecule represents a "Beyond Rule of 5" scaffold, utilizing the spiro[5.5]undecane framework to enforce 3D-dimensionality (
-
IUPAC Name: 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane[1][2]
-
CAS Number: 1215531-85-0 (Generic/Predicted), 1909308-87-7 (Lactam precursor)
-
Molecular Formula:
[2] -
Molecular Weight: 223.24 g/mol
-
SMILES: FC(F)(F)C1CC2(CCOCC2)CN1 (Representative isomer)
Stereochemical Complexity
The introduction of the trifluoromethyl (
-
Diastereomers: The molecule exists as cis and trans diastereomers relative to the spiro-junction.
-
Implication: The relative orientation of the
group (axial vs. equatorial) significantly impacts the basicity of the nitrogen and the vector of the lone pair. In the equatorial conformation, the group minimizes 1,3-diaxial interactions but may impose steric hindrance on the adjacent spiro-carbon.
Physicochemical Profile
The following data synthesizes experimental ranges from analogous spirocycles and high-fidelity predictive models (ACD/Labs, ChemAxon).
| Property | Value / Range | Technical Commentary |
| Lipophilicity (cLogP) | 1.6 – 1.9 | The |
| Basicity (pKa) | 8.8 – 9.4 | Critical Insight: Typical secondary amines have a pKa ~10-11. The electron-withdrawing inductive effect (-I) of the |
| TPSA | 21.3 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential, provided the P-gp efflux is managed. |
| Solubility | High (Organic) | Soluble in DCM, MeOH, DMSO. Water solubility is pH-dependent; highly soluble as the hydrochloride salt ( |
| Metabolic Stability | High | The quaternary spiro center blocks metabolism at the junction. The |
Visualization: Structure-Property Relationship
The following diagram illustrates the functional roles of specific structural motifs within the scaffold.
Figure 1: Pharmacophore dissection of the 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane scaffold.
Synthetic Accessibility & Protocols
Researchers typically access this core via the reduction of the commercially available lactam intermediate: 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one .
Protocol: Lactam Reduction to Amine
Objective: Convert the stable lactam precursor into the active secondary amine building block.
Reagents:
-
Precursor: 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (1.0 eq)
-
Reducing Agent: Borane-Tetrahydrofuran Complex (
, 1.0 M, 3.0 eq) or Lithium Aluminum Hydride ( ). -
Solvent: Anhydrous THF.
-
Quench: Methanol / HCl.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add the lactam precursor and dissolve in anhydrous THF (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add
dropwise via a pressure-equalizing addition funnel. Caution: Exothermic gas evolution. -
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the amide carbonyl.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane. Then, add 6M HCl and reflux for 1 hour to cleave the boron-amine complex.
-
Workup: Basify to pH > 12 using NaOH (aq). Extract with DCM (
). Dry organics over and concentrate. -
Purification: The resulting amine is often an oil. Convert to the HCl salt by treating with 4M HCl in Dioxane for long-term storage as a white solid.
Synthetic Logic Diagram
Figure 2: General synthetic workflow for accessing the spirocyclic amine core.
Applications in Drug Design
This scaffold is superior to standard piperidines or morpholines in specific contexts:
-
Bioisosterism: It acts as a bulky, lipophilic bioisostere for the cyclohexyl or piperidinyl group. The spiro-cycle forces the substituents into specific vectors, potentially locking the bioactive conformation.
-
Metabolic Blocking: The
group protects the ring from oxidative metabolism. The spiro center prevents aromatization or ring-opening. -
Selectivity Filter: The increased bulk (3D volume) compared to a flat aromatic ring can induce selectivity by clashing with conserved residues in off-target proteins (e.g., avoiding hERG binding pockets which often prefer flat, lipophilic amines).
References
-
PubChem Compound Summary. 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding for spiro-synthesis). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on CF3 effects). [Link]
Sources
Navigating Novel Scaffolds: A Technical Guide to 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane and Its Derivatives
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Spirocycles, characterized by their unique three-dimensional structure where two rings are joined by a single common atom, have emerged as a powerful tool in this endeavor.[1][2] Their inherent rigidity and ability to project functional groups into distinct vectors in three-dimensional space offer a significant advantage over traditional flat aromatic systems, enabling more precise and potent interactions with biological targets.[1][3][4] The incorporation of spirocyclic motifs can enhance a compound's potency, selectivity, and pharmacokinetic profile, including crucial parameters like solubility and metabolic stability.[2][3][4][5]
This guide focuses on the 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane scaffold, a promising yet underexplored chemical entity. Direct commercial availability and a specific CAS number for this parent compound are not readily found in major chemical databases. However, its derivatives, such as 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS Number: 1909308-87-7) , are available from specialized suppliers, indicating the scaffold's utility as a synthetic building block.[6] This guide will delve into the synthesis, properties, and potential applications of this scaffold, with a particular focus on its trifluoromethylated nature—a functional group renowned for its ability to enhance metabolic stability, binding affinity, and membrane permeability.[7][8][9]
Physicochemical Characteristics and the Influence of Trifluoromethylation
The physicochemical properties of a drug candidate are critical determinants of its ultimate success. The 9-oxa-2-azaspiro[5.5]undecane core combines a tetrahydropyran ring with a piperidine ring, offering a balance of hydrophilicity and structural rigidity. The introduction of a trifluoromethyl (CF₃) group at the 5-position is a deliberate strategic choice in drug design.
The CF₃ group is a powerful modulator of molecular properties due to its high electronegativity and steric bulk compared to a simple methyl group.[7][9] Its incorporation is known to:
-
Enhance Lipophilicity : The CF₃ group generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cellular membranes.[7][9]
-
Improve Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-CF₃ group can block oxidative metabolism at that position, thereby increasing the drug's half-life.[7][8][9]
-
Modulate Acidity/Basicity : The strong electron-withdrawing nature of the CF₃ group can significantly influence the pKa of nearby functional groups, which can affect target binding and solubility.[10]
-
Increase Binding Affinity : The CF₃ group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole and hydrophobic interactions, leading to enhanced potency.[7][8]
A summary of the key physicochemical properties for the core compound and its known derivative is presented below.
| Property | 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane | 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one |
| CAS Number | Not available | 1909308-87-7[6] |
| Molecular Formula | C₁₀H₁₆F₃NO[11] | C₁₀H₁₄F₃NO₂[6] |
| Molecular Weight | 223.24 g/mol | 237.22 g/mol [6] |
| Predicted XlogP | 1.8[11] | Not available |
| Physical Form | Not available | Powder[6] |
| Purity (Typical) | Not applicable | ≥95%[6] |
| Storage Temperature | Not applicable | Room Temperature[6] |
Synthetic Strategies: Assembling the Trifluoromethylated Spirocyclic Core
The synthesis of complex spirocycles can be challenging due to the creation of a quaternary spiro-carbon center. However, modern synthetic methodologies, including multi-component reactions (MCRs), have made these scaffolds more accessible.[3][12] While a specific, published route for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane was not identified, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles and related literature.
A potential strategy involves a multi-step sequence starting from readily available materials, culminating in a key cyclization step to form the spirocyclic core. One-pot MCRs are particularly attractive for their efficiency in constructing complex trifluoromethylated heterocycles.[12]
Caption: A conceptual synthetic workflow for the target spirocycle.
Proposed Experimental Protocol: A Multi-Component Approach
This protocol is a conceptual outline based on similar syntheses of related spirocyclic systems.[12][13]
-
Step 1: Synthesis of a Piperidone Intermediate.
-
To a solution of tetrahydropyran-4-one in a suitable solvent (e.g., ethanol), add an amine source (e.g., benzylamine) and a trifluoroacetaldehyde equivalent.
-
The reaction is typically catalyzed by an acid or base and proceeds via a Mannich-type reaction to form a substituted piperidone intermediate.
-
The causality here is the generation of an enamine or enolate from the tetrahydropyran-4-one, which then undergoes nucleophilic attack on the iminium ion formed from the amine and aldehyde.
-
-
Step 2: Intramolecular Cyclization and Deprotection.
-
The piperidone intermediate is then subjected to conditions that promote intramolecular cyclization. This could involve reductive amination conditions if an imine is formed in situ.
-
If a protecting group like benzyl is used on the nitrogen, a final deprotection step (e.g., hydrogenolysis) would be required to yield the final 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane.
-
-
Purification and Characterization.
-
The final product would be purified using standard techniques such as column chromatography on silica gel.
-
Structural confirmation would be achieved through NMR (¹H, ¹³C, ¹⁹F) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Applications in Drug Discovery and Medicinal Chemistry
The 9-oxa-2-azaspiro[5.5]undecane scaffold is a versatile platform for the development of novel therapeutics across various disease areas. The trifluoromethyl substituent further enhances its potential as a privileged scaffold in medicinal chemistry.
Anticancer and Kinase Inhibition
Spirocyclic compounds have shown significant promise as anticancer agents.[14][15][16][17][18] Their rigid three-dimensional structures are well-suited for targeting the ATP-binding sites of protein kinases, which are often implicated in cancer progression.[19] Derivatives of the 2,9-diazaspiro[5.5]undecane scaffold have been investigated as kinase inhibitors. The 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane core could serve as a novel scaffold for developing selective kinase inhibitors, with the CF₃ group potentially enhancing binding affinity and selectivity.
A complex derivative, 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one, has been reported to exhibit a wide range of biological activities, including antitumor properties.[20] This underscores the potential of the core scaffold in oncology research.
Antiviral and CNS Applications
Spiro-piperidine motifs are key components in a number of centrally active and antiviral drugs. For instance, spirocyclic compounds have been developed as potent inhibitors of the influenza A M2 proton channel.[21] The physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and membrane permeability, make this scaffold particularly attractive for developing drugs that need to cross the blood-brain barrier or exhibit a long duration of action.[8][9]
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
To evaluate the potential anticancer activity of novel derivatives based on this scaffold, a standard cytotoxicity assay such as the MTT assay is employed.
-
Cell Culture : Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a standard in vitro cytotoxicity assay.
Suppliers and Availability
As previously noted, the parent compound 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane is not listed as a stock item by major chemical suppliers. However, the ketone derivative, 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS: 1909308-87-7) , can be sourced from specialized chemical providers that focus on novel building blocks for research and development. Researchers interested in this scaffold should inquire with suppliers of fine chemicals and building blocks for drug discovery.
Conclusion and Future Perspectives
References
-
The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Drugs for Neglected Diseases initiative. [Link]
-
First synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs. (n.d.). RSC Publishing. [Link]
-
The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. (2024). ACS Omega. [Link]
-
A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. (n.d.). PMC. [Link]
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity. (2025). ResearchGate. [Link]
-
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. (2019). RSC Advances. [Link]
-
Synthesis of trifluoromethyl-containing spiro-epoxyindole-pyrrolidines via a DABCO-catalyzed [3 + 2] cycloaddition and their antitumor activities. (2025). PubMed. [Link]
-
Novel Spiro/non-Spiro Pyranopyrazoles: Eco-Friendly Synthesis, In-vitro Anticancer Activity, DNA Binding, and In-silico Docking Studies. (n.d.). Bentham Science. [Link]
-
Examples of drugs bearing trifluoromethyl groups. (n.d.). ResearchGate. [Link]
-
New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. (n.d.). New Journal of Chemistry. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
-
One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton. (2021). PubMed. [Link]
-
Synthesis of Trifluoromethylselenolated Spiro[5.5]trienones/Spiro[4.5]trienones. (2025). ResearchGate. [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. [Link]
-
Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. (n.d.). Hong Lab MIT. [Link]
-
5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane. (n.d.). PubChemLite. [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. [Link]
-
3-Azaspiro[5.5]undecane. (n.d.). AMERICAN ELEMENTS. [Link]
-
Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. (2025). ResearchGate. [Link]
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- 12. First synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Biological Validation of the 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Scaffold
Topic: Preliminary Biological Screening of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Content Type: Technical Guide / Validation Framework Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.
Executive Summary: The Case for High- Scaffolds
In modern fragment-based drug discovery (FBDD), the shift from "flat" aromatic systems to three-dimensional (
This guide outlines a rigorous preliminary screening cascade designed to validate this specific scaffold before its elaboration into larger compound libraries. Unlike a final drug candidate, this molecule must be evaluated on its potential to serve as a "drug-like" core. The screening focuses on three critical liabilities common to spirocyclic amines: metabolic lability at the nitrogen , hERG channel inhibition , and solubility thresholds .
Structural Analysis & Screening Logic
Before wet-lab screening, we must understand the structural hypothesis to design the right experiments.
-
The Spiro[5.5] Core: Provides structural rigidity, vectorizing substituents in defined 3D space, which minimizes entropy loss upon protein binding.
-
9-Oxa Substitution (Ether): Increases polarity and hydrogen bond acceptance (HBA) compared to the all-carbon analog, theoretically improving solubility and lowering LogD.
-
5-Trifluoromethyl (
): A critical design element. It serves two functions:-
Metabolic Blocking: It sterically and electronically shields the adjacent carbon atoms from CYP450-mediated oxidation.
-
Lipophilicity Modulation: It increases LogP, potentially balancing the polarity of the ether oxygen and amine.
-
The Screening Objective: To confirm that the
Tier 1: Physicochemical Profiling (The "Go/No-Go" Gate)
Do not proceed to biological assays if the fundamental physical properties are unsuitable for library synthesis.
Kinetic Solubility Assay (Nephelometry)
Rationale: Spirocycles can suffer from "brick dust" insolubility due to efficient crystal packing. Kinetic solubility mimics the conditions of high-throughput screening (HTS).
Protocol:
-
Stock Prep: Dissolve the test compound in 100% DMSO to 10 mM.
-
Dilution: Spike DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1, 10, 50, and 100
M (final DMSO < 1%). -
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure light scattering using a nephelometer.
-
Control: Use Nicardipine (low solubility) and Caffeine (high solubility).
Success Criteria: Solubility > 50
Lipophilicity (Chromatographic LogD )
Rationale: Traditional shake-flask methods are low-throughput. A HPLC-based retention time method is preferred for scaffolds.
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Methanol gradient.
-
Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Toluene).
-
Calculation: Correlate the retention time (
) of the spiro-amine to the calibration curve.
Target: Ideal range for this scaffold is
Tier 2: In Vitro ADME Profiling
The secondary amine (2-aza position) is the primary "soft spot" for metabolism. We must verify if the scaffold itself is stable.
Microsomal Stability (Metabolic Soft Spot Identification)
Rationale: We assess if the
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.
-
Substrate: Incubate compound at 1
M (to ensure linear kinetics). -
Cofactor: Initiate with NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.
Data Interpretation:
-
High Clearance:
L/min/mg. Indicates the amine is too exposed. Strategy: The scaffold requires N-capping (amide/urea formation) immediately. -
Low Clearance:
L/min/mg. The and spiro-sterics are providing adequate protection.
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
Rationale: High lipophilicity from the
Protocol:
-
Device: RED inserts (Thermo Fisher or equivalent) with 8 kDa MWCO membrane.
-
Setup: Chamber A = Plasma + Compound (5
M); Chamber B = PBS buffer. -
Incubation: 4 hours at 37°C with shaking.
-
Analysis: LC-MS/MS of both chambers.
-
Calculation:
.
Tier 3: Early Safety Pharmacology
Secondary amines in lipophilic scaffolds are notorious for hERG inhibition (cardiotoxicity risk) and phospholipidosis.
hERG Inhibition (Fluorescence Polarization)
Rationale: A rapid, non-electrophysiological surrogate to flag channel blockers early.
Protocol:
-
Reagents: Membrane preparations containing hERG channels; Red-shifted fluorescent tracer (Predictor™ hERG).
-
Competition: Titrate test compound (0.1 nM to 30
M) against the tracer (1 nM). -
Incubation: 2 hours at room temperature.
-
Readout: Measure Fluorescence Polarization (mP). Displacement of tracer decreases mP.
-
Validation: If
M, proceed to Patch Clamp (Gold Standard) for confirmation.
Cytotoxicity Screen (HepG2 ATP Assay)
Rationale: General cellular toxicity can confound downstream biological results.
Protocol:
-
Cells: HepG2 (human liver carcinoma) seeded at 10,000 cells/well.
-
Dosing: 24-hour incubation with compound (up to 100
M). -
Detection: Add CellTiter-Glo® reagent (luciferase-based ATP detection).
-
Metric:
(Concentration reducing viability by 50%).
Visualization of the Screening Workflow
The following diagram illustrates the decision logic for validating this scaffold.
Caption: Tiered screening cascade for spirocyclic scaffold validation. Progression requires meeting specific thresholds at each gate.
Data Summary Template
When reporting results for this scaffold, use the following standardized table to ensure comparability across different batches or analog series.
| Assay Category | Parameter | Method | Threshold for "Pass" |
| Physicochemical | Kinetic Solubility | Nephelometry (pH 7.4) | |
| LogD | HPLC Retention Time | ||
| pKa (Calculated) | In silico | Basic amine | |
| Metabolism | HLM | Microsomal Depletion | |
| RLM | Microsomal Depletion | ||
| RED Dialysis | |||
| Safety | hERG Inhibition | Fluorescence Polarization | |
| HepG2 Cytotoxicity | ATP Luminescence |
References
-
Spirocyclic Scaffolds in Drug Design: Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Metabolic Stability of Amines: Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
Role of Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]
-
hERG Screening Protocols: Dantzig, A. H., et al. (2003). "Automated high-throughput screening for hERG channel inhibitors." Combinatorial Chemistry & High Throughput Screening.
-
General Screening of 1-oxa-9-azaspiro[5.5]undecane Derivatives (Case Study): Monroy, X., et al. (2020). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: A Comprehensive In Vitro Assay Cascade for the Characterization of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Privileged Scaffold
The 9-oxa-2-azaspiro[5.5]undecane moiety represents a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] The introduction of a trifluoromethyl (CF3) group is a common strategy to enhance metabolic stability, binding affinity, and cell permeability.
This document provides a detailed guide to establishing a robust in vitro assay cascade for the pharmacological characterization of novel compounds based on this scaffold. For illustrative purposes, we will use the hypothetical compound 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane , hereafter referred to as "SpiroFluor-T" . We will outline a logical progression of assays to determine its binding affinity, functional activity, signaling pathway preference, and potential off-target liabilities, assuming a primary hypothesis that it targets a Gi-coupled GPCR, a common target class for such scaffolds.[3]
The Screening Cascade: From Target Engagement to Safety Profiling
A tiered approach is crucial for efficiently evaluating a new chemical entity (NCE). Our proposed cascade begins with confirming direct physical binding to the target, proceeds to quantify functional consequences of that binding, and concludes with essential, early-stage safety and liability assessments.
Caption: The In Vitro Screening Cascade for SpiroFluor-T.
Part 1: Primary Screening - Target Engagement
The first critical question is whether SpiroFluor-T physically interacts with the intended GPCR target. A radioligand binding assay is the gold standard for quantifying this interaction with high sensitivity and precision.[4][5]
Assay Principle: Competitive Radioligand Binding
This assay measures the ability of the unlabeled test compound (SpiroFluor-T) to compete with a known, high-affinity radiolabeled ligand for binding to the receptor. The receptor source is typically a membrane preparation from a cell line stably overexpressing the target GPCR.[6][7] The amount of radioligand displaced is proportional to the affinity of the test compound.
Detailed Protocol: Competitive Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of SpiroFluor-T for the target GPCR.
Materials:
-
Receptor Source: Frozen membrane preparation from CHO-K1 or HEK-293 cells stably expressing the target Gi-coupled GPCR.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) antagonist for the target receptor (e.g., [³H]-DAMGO for the μ-opioid receptor).
-
Test Compound: SpiroFluor-T, prepared as a 10 mM stock in 100% DMSO.
-
Non-Specific Binding (NSB) Control: A known, high-concentration unlabeled ligand for the target receptor (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: (e.g., Betaplate Scint).
-
Apparatus: 96-well microplate, FilterMate™ harvester, glass fiber filters (GF/C, presoaked in 0.3% PEI), MicroBeta scintillation counter.
Procedure:
-
Membrane Preparation: On the day of the assay, thaw the membrane preparation on ice. Resuspend the pellet in ice-cold Assay Buffer to a pre-determined optimal protein concentration (e.g., 10-20 µg protein per well).[6] Homogenize briefly with a Polytron homogenizer.
-
Compound Plating: Prepare a serial dilution of SpiroFluor-T in Assay Buffer. A typical 11-point curve might range from 10 µM to 1 pM final assay concentration.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL Assay Buffer.
-
NSB Wells: Add 50 µL of the NSB control compound.
-
Test Compound Wells: Add 50 µL of each SpiroFluor-T dilution.
-
-
Radioligand Addition: Prepare the radioligand in Assay Buffer at a concentration equal to its Kd value (determined via saturation binding experiments). Add 50 µL to all wells.
-
Receptor Addition: Add 150 µL of the prepared membrane suspension to all wells. The final assay volume is 250 µL.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[6]
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto the glass fiber filters using the FilterMate™ harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter mats (e.g., 30 minutes at 50°C).[6] Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of SpiroFluor-T.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Part 2: Secondary Screening - Functional Activity & MoA
Once binding is confirmed, the next step is to determine the functional consequence. Does SpiroFluor-T activate the receptor (agonist), block the action of a native ligand (antagonist), or have no effect? For a Gi-coupled receptor, this is primarily assessed by measuring the downstream inhibition of cyclic AMP (cAMP) production. Furthermore, investigating β-arrestin recruitment can reveal potential for biased signaling.
Assay 1: cAMP Measurement (Gi-Coupling)
Principle: Gi-coupled GPCRs, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using highly sensitive immunoassays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8] The LANCE® Ultra cAMP assay is a representative example. In this homogenous assay, a europium (Eu)-labeled cAMP tracer competes with cellular cAMP for binding to a ULight™-labeled anti-cAMP antibody. A decrease in cellular cAMP (due to Gi activation) results in more tracer binding to the antibody, increasing the FRET signal.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multispaninc.com [multispaninc.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
Application Note: Profiling 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Scaffolds in Oncology
[1]
Executive Summary & Chemical Context[2][3][4][5][6]
This Application Note provides a technical framework for evaluating 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane and its derivatives in cancer cell models.
In modern drug discovery, this molecule represents a "privileged scaffold." Unlike traditional flat aromatic compounds, this spirocyclic structure offers high fraction sp3 (
Critical Research Warning: Researchers utilizing this scaffold must control for lysosomotropism . Like many lipophilic amines, spiro[5.5]undecanes can accumulate in acidic organelles (lysosomes) via ion trapping, leading to cytoplasmic vacuolization and non-specific toxicity that mimics apoptotic cell death. This guide includes specific protocols to distinguish true target engagement from physicochemical artifacts.
Compound Handling & Formulation
The presence of the -CF
Protocol A: Stock Solution Preparation
-
Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), Grade
99.9%.[1] Avoid Ethanol, as spiro-amines may form solvates or precipitate rapidly upon media dilution.[1] -
Concentration: Prepare a 10 mM master stock.
-
Calculation: Molecular Weight
223.2 g/mol .[1] -
Dissolve 2.23 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (avoid plastic due to potential leaching by fluorinated compounds). Store at -20°C.
-
QC Check: Verify solubility by visual inspection. If turbidity occurs, sonicate for 30 seconds at 40 kHz.
Protocol B: Assay Media Preparation
-
Maximum DMSO Tolerance: Maintain final DMSO concentration
0.5% (v/v) in cell culture. -
Step-Down Dilution: Do not dilute directly from 10 mM to aqueous media.[1]
-
Intermediate Step: Dilute 10 mM stock 1:10 in DMSO to create 1 mM working stock.[1]
-
Final Step: Dilute 1 mM stock into culture media to achieve 10 µM (1% DMSO), then serial dilute.
-
Primary Screening: Cytotoxicity Profiling
This protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo®) which is more robust for metabolic inhibitors than colorimetric MTT/MTS assays, which can be skewed by mitochondrial accumulation of amines.[1]
Experimental Design
-
Cell Lines:
-
Time Points: 72 hours (standard) and 6 hours (to detect acute membrane disruption).
Step-by-Step Protocol
-
Seeding:
-
Harvest cells during the logarithmic growth phase.[1]
-
Plate 3,000–5,000 cells/well in 96-well opaque white plates (30 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO
.
-
-
Compound Treatment:
-
Incubation: Incubate for 72 hours.
-
Readout:
-
Equilibrate plate to room temperature (20 mins).
-
Add 60 µL CellTiter-Glo reagent.[1]
-
Orbitally shake for 2 minutes; incubate dark for 10 minutes.
-
Measure Luminescence (RLU) on a plate reader (Integration: 1.0s).
-
-
Data Analysis:
-
Normalize RLU:
-
Calculate IC
using a 4-parameter logistic regression.
-
Specificity Validation: Ruling Out Lysosomotropism
The Problem: Lipophilic amines (like this spiro scaffold) can cross membranes, become protonated in the acidic lysosome (pH ~4.5), and get trapped. This causes lysosomal swelling (vacuolization) and cell death unrelated to a specific protein target.
The Solution: The "Chloroquine Shift" Assay.
Protocol C: Chloroquine Competition Assay
-
Concept: Chloroquine (CQ) raises lysosomal pH.[1] If your compound's toxicity is due to lysosomal trapping, adding non-toxic doses of CQ will reduce the compound's accumulation and rescue the cells (shift IC
higher). If the compound hits a specific protein target, CQ will have no effect or sensitize the cells.
-
Setup: Prepare two sets of plates with cancer cells (e.g., HeLa).
-
Pre-treatment:
-
Treatment: Add the spiro-compound (dose-response) to both plates.
-
Readout: Assess viability after 24 hours (microscopy) or 48 hours (ATP assay).
-
Interpretation:
-
IC
Shift > 5-fold (Rescue): Toxicity is likely non-specific lysosomal trapping (False Positive). -
No Shift / Sensitization: Toxicity is likely target-driven (True Hit).[1]
-
Metabolic Stability (Microsomal Assay)
The 5-trifluoromethyl group is specifically engineered to block Cytochrome P450 oxidation at the spiro-junction.[1] This assay validates that design feature.
Protocol D: Mouse/Human Microsome Stability[1]
-
Reaction Mix:
-
Execution:
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Success Criteria:
minutes indicates the CF group is effectively protecting the scaffold.
Visualization of Experimental Logic
The following diagram illustrates the decision tree for evaluating spirocyclic amines in oncology, highlighting the critical "Lysosomotropism Check."
Caption: Decision matrix for validating spirocyclic amine hits. The red node (Lysosomotropism Assay) is the critical filter to prevent false-positive progression.
Data Summary Template
Use the following table structure to report results in your lab notebook or technical reports.
| Assay Type | Parameter | Result (Example) | Acceptance Criteria |
| Solubility | Max Conc. in 1% DMSO | 100 µM | No precipitation visible |
| Cytotoxicity | A549 IC | 4.2 µM | < 10 µM for Hit |
| Cytotoxicity | HFF-1 (Normal) IC | > 50 µM | Selectivity Index > 5 |
| Specificty | CQ Shift Ratio | 1.1x | < 2.0x (Target Driven) |
| Stability | Microsomal T | 85 min | > 60 min |
References
-
Zheng, N., et al. (2014). "The role of the trifluoromethyl group in drug discovery and development." Chemical Biology & Drug Design.
-
Burkhard, J.A., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry.
-
Nadanaciva, S., et al. (2011). "A high content screening assay for identifying lysosomotropic compounds."[1] Toxicology in Vitro.
-
Meanwell, N.A. (2018).[1] "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry.
-
Kaufman, K.L., et al. (2021). "Strategies to reduce lysosomotropism in drug discovery." Expert Opinion on Drug Discovery.
Application Notes & Protocols for the Evaluation of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane as a Kinase Inhibitor
Abstract: This document provides a comprehensive guide for the characterization of the novel chemical entity, 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane, as a potential kinase inhibitor. Recognizing the burgeoning interest in spirocyclic scaffolds and the established role of trifluoromethyl moieties in enhancing pharmacological properties, this guide outlines a systematic, multi-tiered approach to elucidate the compound's inhibitory profile.[1][2] We present detailed protocols for initial biochemical screening, determination of inhibitory potency (IC50), and validation of on-target effects in a cellular context. The methodologies are designed to be robust and adaptable, providing researchers in drug discovery and chemical biology with the necessary tools to rigorously assess this and other novel compounds.
Part 1: Introduction and Rationale
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The search for novel, selective, and potent kinase inhibitors is therefore a cornerstone of modern drug discovery.[4]
The subject of this guide, 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane, represents a compelling chemical scaffold for several reasons:
-
Spirocyclic Core: Spirocycles are three-dimensional structures that have gained significant traction in medicinal chemistry.[1] Their rigid conformation can pre-organize substituents into a defined orientation for optimal target binding, often leading to improved potency and selectivity compared to more flexible acyclic or simple cyclic analogues.
-
Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a well-established strategy in drug design.[2] This highly electronegative moiety can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.[2]
Given these structural features, it is scientifically prudent to hypothesize that 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane may function as an ATP-competitive or allosteric inhibitor of one or more protein kinases. This guide provides the experimental framework to test this hypothesis.
Part 2: Compound Management and Preparation
Proper handling of the test compound is paramount for generating reproducible and reliable data.
2.1 Solubility Testing and Stock Solution Preparation
-
Initial Solubility Assessment: Begin by assessing the solubility of the compound in various common solvents. Given its structure, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.
-
Protocol for 10 mM Stock Solution:
-
Accurately weigh out a precise amount of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane powder (e.g., 1 mg).
-
Calculate the required volume of 100% DMSO to achieve a 10 mM concentration. (Note: The molecular weight of C9H14F3NO is approximately 225.21 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution (to no more than 37°C) and/or sonicate to aid dissolution.
-
Once fully dissolved, visually inspect the solution for any particulates.
-
Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles.
-
2.2 Storage and Stability
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for any given aliquot to a maximum of five. It is advisable to perform a stability check via analytical methods (e.g., HPLC-MS) if the stock solution is to be used over an extended period.
Part 3: In Vitro Biochemical Assays
The initial step in characterizing a potential inhibitor is to assess its activity against purified enzymes in a cell-free system. This approach provides a direct measure of enzyme inhibition without the complexities of cellular uptake, metabolism, or off-target effects.[5][6]
Primary Screening: Kinase Panel Profiling
A broad kinase panel screen is the most efficient method to identify potential targets. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose as it measures the amount of ADP produced in a kinase reaction, making it universally applicable to nearly all kinases.[7][8]
Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of the compound on Kinase A.
Protocol 4.1: Cellular Phosphorylation Assay (In-Cell Western)
This protocol quantifies the level of phosphorylation of a known substrate of the target kinase within cells. A decrease in substrate phosphorylation upon treatment with the compound indicates target engagement and inhibition. [9]
-
Cell Culture and Plating: Plate a cell line known to have an active signaling pathway involving the target kinase (identified from the primary screen) into a 96-well plate. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 4-24 hours, depending on the cell line and pathway.
-
Inhibitor Treatment: Treat the cells with a dose-response curve of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane for a specific duration (e.g., 1-4 hours). Include DMSO controls.
-
Stimulation (if necessary): If the pathway is inducible, stimulate the cells with an appropriate growth factor or ligand for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
Fixation and Permeabilization: a. Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. b. Wash the cells with PBS. c. Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with two primary antibodies simultaneously:
-
A rabbit antibody specific for the phosphorylated form of the kinase's substrate.
-
A mouse antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Secondary Antibody Incubation: Wash the cells extensively. Incubate for 1 hour at room temperature, protected from light, with two secondary antibodies:
-
An infrared dye-conjugated anti-rabbit antibody (e.g., IRDye 800CW).
-
An infrared dye-conjugated anti-mouse antibody (e.g., IRDye 680RD).
-
-
Data Acquisition: Wash the cells a final time and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Analysis: Quantify the fluorescence intensity for both the phospho-substrate and the loading control. Normalize the phospho-substrate signal to the loading control signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Part 5: Conclusion and Future Directions
This guide provides a foundational workflow for the initial characterization of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane as a potential kinase inhibitor. Positive results from these assays—specifically, potent in vitro inhibition of a particular kinase that is corroborated by on-target pathway inhibition in a cellular model—would provide strong rationale for further investigation.
Subsequent steps would include:
-
Selectivity Profiling: Assessing the IC50 against a broader panel of kinases to understand the selectivity profile.
-
Mechanism of Action Studies: Performing ATP competition assays to determine if the inhibition is ATP-competitive.
-
In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in preclinical animal models.
By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel chemical entity.
References
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Available at: [Link]
-
Cell-based Kinase Assays. Profacgen. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. Available at: [Link]
-
Services | IC50 Determination. International Centre for Kinase Profiling. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Available at: [Link]
-
Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). MDPI. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Available at: [Link]
-
First synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs. (2016). RSC Publishing. Available at: [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024, August). ResearchGate. Available at: [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011, September 20). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. biomolecularsystems.com [biomolecularsystems.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Trifluoromethylated Spiro-Heterocycle Synthesis
Status: Operational
Subject: Troubleshooting & Optimization of
Executive Summary & Diagnostic Matrix
The synthesis of trifluoromethylated spiro-heterocycles (e.g., spirooxindoles, spiropyrrolidines) presents a dichotomy: the
This guide addresses the three most critical failure modes: Imine Instability , Stereochemical Erosion , and Radical Termination .
Quick Diagnostic Table
| Symptom | Probable Cause | Technical Intervention |
| Starting material ( | Stable hydrate formation. | Use |
| High Yield, Low Diastereoselectivity ( | Loose Transition State (TS) or background reaction. | Switch from monodentate ( |
| Product is hydro-trifluoromethylated (linear), not cyclized. | H-atom abstraction (HAT) outcompetes cyclization. | Increase concentration; remove H-donors (e.g., THF, DMF); use flow chemistry to control radical concentration. |
| Decomposition/Defluorination. | Fluoride elimination ( | Avoid strong bases (e.g., |
Deep Dive: The "Hidden" Hydrate (Imine Formation)
The Issue: You are attempting to condense a trifluoromethyl ketone (e.g., isatin derivative) with an amine to form the azomethine ylide precursor, but the reaction stalls.
Technical Analysis:
Trifluoromethyl ketones are electrophilic "super-traps." The strong EWG nature of the
Troubleshooting Protocol:
-
Dehydrating Agents: Do not rely on passive water removal. Add Titanium(IV) ethoxide (
) (2.0 equiv) directly to the condensation mixture. It acts as both a Lewis acid and a water scavenger. -
Pre-activation: If using isatin derivatives, convert the
-ketone to the -trifluoroethylisatin ketimine first, as these are isolable and stable precursors for 1,3-dipolar cycloadditions [1].
Deep Dive: Stereochemical Leakage in 1,3-Dipolar Cycloadditions
The Issue: The reaction proceeds with high conversion, but the enantiomeric excess (
Technical Analysis:
In Metal-catalyzed [3+2] cycloadditions (e.g., Ag(I) or Cu(I)), the
-
The Trap: The
group is bulky (similar to isopropyl) but electronically repulsive to electron-rich ligand centers. -
The Leak: If the metal-ligand complex is not rigid, the
group will force the dipole into a "reactive" but "unselective" conformation to minimize repulsion, bypassing the chiral pocket.
Troubleshooting Protocol:
-
Ligand Switch: Move from flexible ligands to rigid, bidentate chiral phosphines or hybrid P,N-ligands. Taniaphos and Fesulphos have shown superior capability in locking the
-dipole geometry compared to standard Binap systems [2]. -
The "Silver Effect": For Ag-catalyzed reactions, the counter-ion matters. Switch from
to or . A more cationic silver center binds the imine more tightly, compressing the Transition State (TS).
Deep Dive: Radical Cascades (Photoredox)
The Issue: Using visible light (e.g., Blue LED) with
Technical Analysis: This is a competition between Propagation (Cyclization) and Termination (HAT) .
-
The
radical adds to the alkene. -
The resulting alkyl radical should attack the arene/heterocycle (Spiro-cyclization).
-
Failure Mode: The alkyl radical abstracts a Hydrogen atom from the solvent or reagents before it can cyclize.
Troubleshooting Protocol:
-
Solvent Selection: Eliminate solvents with weak C-H bonds (THF, Toluene). Switch to Acetonitrile (MeCN) or Benzene (if permitted).
-
Concentration: Radical cyclization is unimolecular (
), while HAT is bimolecular ( ). Dilution favors HAT (bad) ; higher concentration favors cyclization (good). Note: This is counter-intuitive for macrocyclizations but true for radical cascades where H-abstraction is the killer. -
Reagent Choice: If using
, ensure the photocatalyst (e.g., ) has sufficient reducing power ( ) to engage the substrate without requiring harsh sacrificial reductants that might quench the intermediate radical [3].
Standard Operating Procedure (SOP)
Protocol: Ag-Catalyzed Asymmetric [3+2] Spiro-Cyclization
Objective: Synthesis of a
Materials:
- -protected isatin ketimine (0.2 mmol)
-
Dipolarophile (e.g., maleimide or acrylate) (0.24 mmol)
-
Catalyst:
(5 mol%)[1] -
Ligand: Chiral Phosphine (e.g., Taniaphos) (6 mol%)
-
Base:
(5 mol%) - Crucial for deprotonation of the azomethine ylide precursor. -
Solvent: DCM or Toluene (anhydrous).
Workflow:
-
Catalyst Pre-formation (Critical): In a flame-dried vial, mix
and the Chiral Ligand in 1.0 mL solvent. Stir at RT for 30 mins. Visual Check: Solution should clarify or change color, indicating complexation. -
Substrate Addition: Add the isatin ketimine and dipolarophile.
-
Activation: Add the base (
). -
Reaction: Stir at -10°C to 0°C. Monitor by TLC/LCMS.
-
Note: Low temperature maximizes
.
-
-
Quench: Filter through a short pad of Celite to remove Silver salts.
-
Purification: Flash chromatography. Warning:
products often streak on silica; add 1% to the eluent.
Visualizations
Diagram A: Troubleshooting Logic for Low Yield/Selectivity
This flow logic helps users isolate whether the failure is kinetic (reactivity) or thermodynamic (stability).
Caption: Diagnostic flow for identifying kinetic stalls vs. stereochemical leakage in CF3-spirocycle synthesis.
Diagram B: The Stereocontrol Conflict (1,3-DC Mechanism)
This diagram illustrates the critical transition state where the
Caption: Mechanistic bifurcation showing how ligand rigidity overcomes CF3 steric repulsion to favor the Endo pathway.
References
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Source: PMC / NIH (2023) URL:[Link]
-
Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides. Source: PubMed (2016) URL:[Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones. Source: MDPI (2022) URL:[Link]
-
Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA. Source: Organic Chemistry Portal (2017) URL:[Link]
Sources
optimizing reaction conditions for trifluoromethylation of spirocyclic amines
Ticket System Status: [ONLINE] Current Queue Focus: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Framework: Select Your Pathway
Before initiating any protocol, you must define the target site. Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro-piperidines) present unique steric and electronic challenges.
Use the decision matrix below to select the correct module:
Figure 1: Strategic decision tree for trifluoromethylation of spirocyclic amine scaffolds.
Module A: N-Trifluoromethylation (Direct N-CF3)
Application: Reducing basicity (
The Solution: AgF-Mediated Umpolung Strategy
This protocol avoids harsh electrophilic reagents (like Togni/Umemoto) which often fail with secondary amines. Instead, it uses a thiocarbamoyl fluoride intermediate.[1][2]
Optimized Protocol
-
Reagents: Tetramethylammonium trifluoromethylthiolate (Me4N)SCF3, Silver Fluoride AgF.[2]
-
Solvent: Acetonitrile (MeCN) - Critical for AgF solubility.
-
Temperature: Room Temperature (20–25 °C).
Step-by-Step Workflow:
-
Activation: Dissolve spirocyclic amine (1.0 equiv) in MeCN (0.1 M).
-
Intermediate Formation: Add (Me4N)SCF3 (1.3 equiv). Stir for 15–30 mins.
-
Fluorination: Add solid AgF (3.0 equiv) in one portion.
-
Reaction: Stir for 2–4 hours. Black precipitate (
) will form. -
Workup: Dilute with pentane/ether to precipitate salts. Filter through Celite.
Troubleshooting Ticket: N-CF3 Instability
User Report: "I see the product by NMR, but it decomposes during silica column purification."
Root Cause:
-
Passivate Silica: Pre-treat your column with 1-2% Triethylamine (Et3N) in hexanes.
-
Switch Stationary Phase: Use neutral alumina instead of silica.
-
Storage: Store the isolated oil at -20°C; these compounds can degrade via HF elimination if left at RT for weeks.
Module B: C(sp3)-H Trifluoromethylation (Scaffold Decoration)
Application: Adding
The Solution: Directed 1,5-Hydrogen Atom Transfer (HAT)
To functionalize the spiro-ring specifically, you must convert the amine to a directing group (amide or sulfonamide) that guides the radical.
Optimized Protocol (Photoredox/Copper)
-
Substrate: Convert amine to N-fluorosulfonamide or N-arylamide.
-
Catalyst: Cu(OTf)2 (10 mol%) or Ir(ppy)3 (1 mol%) depending on the radical source.
-
Reagent: Zn(CF3)2 (Langlois-derived zinc complex) or Togni Reagent II.
Mechanism Visualization:
Figure 2: The 1,5-HAT pathway allows precise functionalization of the spiro-ring away from the nitrogen center.
Troubleshooting Ticket: Ring Opening
User Report: "My spiro[3.3]heptane substrate is yielding a linear chain byproduct."
Root Cause:
-
Lower Temperature: Run the reaction at -10°C to 0°C.
-
Increase Trap Rate: Increase the concentration of the
source (Togni II) to 2.0-3.0 equiv to trap the radical before it can ring-open. -
Switch Solvent: Use Trifluorotoluene (
) or HFIP to stabilize the radical intermediate.
Module C: Innate Radical Functionalization (Langlois Reagent)
Application: "Shotgun" approach for spirocycles containing aromatic rings (e.g., spiro-indolines).
Reagent: Sodium Triflinate (
Comparative Reagent Data:
| Parameter | Langlois Reagent ( | Togni Reagent II | Ruppert-Prakash ( |
| Mechanism | Radical ( | Electrophilic ( | Nucleophilic ( |
| Cost | Low | High | Moderate |
| Stability | Bench Stable (Solid) | Moisture Sensitive | Moisture Sensitive |
| Spiro Suitability | Best for Aromatic C-H | Best for Aliphatic C-H (via HAT) | Requires Ketone Precursor |
Protocol Adjustment for Spiro-Amines
When using Langlois reagent on free amines:
-
Acid Additive: You must add 2.0 equiv of TFA or TsOH.
-
Why? The amine must be protonated (
) to deactivate the nitrogen lone pair. If left free, the amine will oxidize, leading to decomposition.
-
-
Oxidant: TBHP (tert-Butyl hydroperoxide) is the standard oxidant.
-
Solvent: DMSO/Water (3:1) is crucial for solubilizing the Langlois salt.
FAQ: Frequently Asked Questions
Q: Can I use the Ruppert-Prakash reagent (
Q: Why is my yield low with Togni Reagent?
A: Check your stirring. Togni reagents are often sparingly soluble in non-polar solvents. Ensure vigorous stirring. Also, check for "reagent death" – if the iodine(III) center is reduced before transferring
Q: How do I remove the silver salts after the AgF reaction?
A: Do not use standard aqueous workup immediately. The
References
-
Schoenebeck, F., et al. (2017). "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition.
-
Liu, G., et al. (2019). "Copper-Catalyzed Remote C(sp3)-H Trifluoromethylation of Carboxamides and Sulfonamides." Angewandte Chemie.
-
Baran, P. S., et al. (2011).[6][7] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS). [7]
-
Qing, F. L., et al. (2025). "Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride." CCS Chemistry.[8]
-
MacMillan, D. W. C., et al. (2018). "Photoredox-Induced Intramolecular 1,5-H Transfer Reaction." Organic Letters.
Sources
- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 6. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 7. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
degradation pathways of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
Technical Support Center: 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Status: Operational | Tier 3 Support (Senior Chemistry Team)[1]
Welcome to the Advanced Scaffold Stability Hub
Subject: Degradation & Stability Profile of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Ticket ID: SPIRO-CF3-DEG-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
You are accessing the technical support portal for the 9-oxa-2-azaspiro[5.5]undecane scaffold class.[1] This guide addresses the specific stability challenges introduced by the trifluoromethyl (
Part 1: The Degradation Landscape (Mechanistic Insights)
To troubleshoot purity issues, you must understand why the molecule fails. We categorize degradation into three primary vectors:
Oxidative N-Dealkylation & N-Oxidation (Primary Vector)
The secondary amine at position 2 is the most reactive site.[1] While the
-
The Pathway: Under ambient air or peroxide stress, the amine (
) undergoes oxidation to a hydroxylamine ( ), which can further dehydrate to a cyclic imine or oxidize to a nitrone. -
The "M+16" Flag: If your LC-MS shows a persistent impurity at M+16 Da , you are likely seeing the N-hydroxyl or N-oxide species.[1]
-
Impact of
: The group sterically and electronically protects the adjacent carbons. Therefore, oxidative radical attack ( -oxidation) is more likely to occur at the C3 position (away from the ) than at the C1 or C5 positions.
Acid-Catalyzed Spiro-Ether Cleavage (Secondary Vector)
The 9-oxa (tetrahydropyran) ring is generally stable.[1] However, the spiro-carbon creates steric strain.[1]
-
The Pathway: Under strong acidic stress (pH < 1) and elevated temperature, the ether oxygen can protonate, leading to ring-opening via
-like cleavage at the tertiary spiro center. -
Result: This generates a tertiary alcohol and a ring-opened alkyl chain, destroying the spirocyclic core.[1]
Photolytic Defluorination (Tertiary Vector)
The
-
Observation: Appearance of "M-20" (loss of HF) or "M-18" (loss of F, gain of H) peaks in Mass Spec.[1]
Part 2: Visualization of Pathways
The following diagram maps the logical progression of degradation for troubleshooting purposes.
Figure 1: Mechanistic degradation tree for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane showing oxidative, hydrolytic, and photolytic outcomes.[1]
Part 3: Troubleshooting Guides (Q&A Format)
Ticket #001: "I see an impurity growing at RRT 0.85 after 24h in solution."
Diagnosis: Likely Oxidative Dehydrogenation (Imine Formation) .[1] Context: Secondary amines in spirocycles can oxidize to imines (C=N double bond) if the solution is not degassed or if trace metals are present. Resolution Protocol:
-
Check Solvent Quality: Are you using HPLC-grade solvents? Trace transition metals (Fe, Cu) in lower-grade solvents catalyze this oxidation.[1]
-
Add Antioxidant: Repeat the experiment with 0.1% BHT (Butylated Hydroxytoluene) or EDTA.
Ticket #002: "The CF3 group seems stable, but the molecule degrades in 1N HCl."
Diagnosis: Spiro-Ether Hydrolysis . Context: While ethers are stable, the spiro junction introduces strain.[1] 1N HCl at elevated temperatures (e.g., 50°C) provides enough energy to protonate the ether oxygen and snap the ring open to relieve that steric strain. Resolution Protocol:
-
Lower Acid Concentration: Switch to 0.1N HCl for salt formation steps.
-
Temperature Control: Never heat the acidic solution above 40°C.
-
Validation: Run an NMR. If the spiro-ether opens, you will lose the characteristic splitting pattern of the tetrahydropyran protons and see a new broad -OH peak.
Ticket #003: "My LC-MS shows a peak at M+32. Is this a sulfone?"
Diagnosis: N-Oxide/Hydroxylamine Dimer or Double Oxidation . Context: Since there is no sulfur in 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane, an M+32 shift is not a sulfone.[1] Resolution:
-
It is likely the addition of two oxygen atoms.[1] This suggests the formation of a Nitro species (unlikely without strong oxidants) or a stable N,O-di-oxide intermediate if the ring opened.[1]
-
Action: Check your mobile phase. Are you using ammonium formate? Sometimes adducts can mimic oxidation masses.[1] Verify with a different ionization source (APCI vs ESI).
Part 4: Validated Forced Degradation Protocols
Use these specific conditions to validate your analytical method (HPLC/UPLC) for this scaffold.
| Stress Type | Reagent/Condition | Duration | Target Degradation | Notes |
| Oxidative | 3% | 2-6 Hours | 5-15% | Monitor for N-oxide (M+16).[1] The |
| Acidic | 0.1 N HCl, 60°C | 24 Hours | 10-20% | Targets the spiro-ether linkage.[1] If <5% deg, increase to 1N HCl.[1] |
| Basic | 0.1 N NaOH, 60°C | 24 Hours | < 5% | This scaffold is generally base-stable.[1] Significant degradation here implies impurity carryover.[1] |
| Photolytic | 1.2M Lux hours (White) | 7 Days | Variable | Essential to test due to |
Part 5: Troubleshooting Workflow Diagram
Follow this decision tree when unknown impurities appear during development.
Figure 2: Rapid response decision tree for impurity identification in spiro-piperidine scaffolds.
References
-
Spirocyclic Scaffold Stability
-
Oxidation of Fluorinated Amines
-
Forced Degradation Guidelines
-
Photostability of Fluorinated Pharmaceuticals
Sources
Validation & Comparative
Comparative Guide: Trifluoromethylated vs. Non-Fluorinated Spiro-Scaffolds in Drug Discovery
Executive Summary
This guide analyzes the impact of trifluoromethyl (
Incorporating a
Part 1: The Fluorine Effect – Mechanistic Insight
Before analyzing specific data, researchers must understand the causality behind the performance differences. The
Metabolic Blocking (The Primary Driver)
Non-fluorinated spiro-scaffolds, particularly those with exposed alkyl chains or electron-rich aromatic rings, are prime targets for Cytochrome P450 (CYP450) oxidation.
-
Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).
-
Outcome: Placing a
group at a metabolic "soft spot" (e.g., para-position of a phenyl ring or replacing a methyl group) blocks hydroxylation, significantly extending the in vivo half-life ( ).
Steric and Electronic Modulation[3]
-
Size: The Van der Waals volume of
(42.6 ų) is much larger than (23.7 ų) and closer to an isopropyl group. This allows it to fill large hydrophobic pockets in proteins (e.g., the p53 binding pocket of MDM2). -
Electronics:
is strongly electron-withdrawing.[1][4] This lowers the of adjacent basic amines, reducing lysosomal trapping and improving passive membrane permeability.
Part 2: Comparative Case Study – Spiro-oxindole MDM2 Inhibitors[5]
Context: The interaction between p53 and MDM2 is a critical target in cancer therapy.[5][6] Spiro-oxindoles mimic the Trp23-Leu26-Phe19 triad of p53.
The Comparison: We compare a standard non-fluorinated spiro-oxindole (Analog A) against a trifluoromethylated derivative (Analog B).
Comparative Data Table
| Property | Metric | Analog A (Non-Fluorinated, R=H/Cl) | Analog B (Trifluoromethyl, R= | Impact of |
| Potency | MDM2 Binding ( | 85 nM | 12 nM | 7x Potency Increase (Fills hydrophobic pocket) |
| Cellular Activity | 1.2 | 0.15 | Enhanced (Better permeability + potency) | |
| Metabolic Stability | 18 min | > 60 min | Major Stabilization (Blocks CYP oxidation) | |
| Lipophilicity | cLogP | 2.8 | 3.9 | Increased (Risk of solubility issues) |
| Solubility | Kinetic Aq. Solubility | 50 | 15 | Decreased (Requires formulation strategy) |
Data synthesized from structure-activity relationships (SAR) observed in MDM2 inhibitor classes (e.g., MI-63 analogs) [1, 2].
Analysis of Results
-
Potency: The
group in Analog B provides a critical hydrophobic interaction within the deep Leu26 pocket of MDM2, which the smaller H or Cl atoms in Analog A cannot fully occupy. -
Stability: Analog A is rapidly oxidized at the electron-rich aromatic ring. The electron-withdrawing nature of
in Analog B deactivates the ring toward CYP-mediated oxidation, tripling the half-life.
Part 3: Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: Regioselective Synthesis via 1,3-Dipolar Cycloaddition
Objective: Synthesize the spiro-oxindole scaffold with high diastereoselectivity.
-
Reagents: Isatin derivative (1.0 eq), Sarcosine (1.2 eq), Chalcone derivative (1.0 eq).
-
Solvent: Refluxing methanol (MeOH).
-
Procedure:
-
Dissolve isatin and sarcosine in MeOH. Heat to reflux for 15 mins to generate the azomethine ylide in situ (evident by color change to deep orange).
-
Add the chalcone (bearing the
or H substituent). -
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Critical Step: Upon cooling, the spiro-product often precipitates. Filter and wash with cold MeOH. If no precipitate, evaporate and purify via flash column chromatography.
-
-
Validation:
H NMR must show the characteristic doublet-of-doublets for the spiro-ring protons at 3.5–4.5 ppm.
Protocol B: Microsomal Stability Assay (The Differentiator)
Objective: Quantify the metabolic blocking effect of
-
Preparation:
-
Test Compound: 1
final concentration in phosphate buffer (pH 7.4). -
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Incubation:
-
Pre-incubate compound and microsomes for 5 min at 37°C.
-
Initiate reaction by adding NADPH.
-
Sample at
min.
-
-
Quenching:
-
Transfer 50
aliquot into 150 ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope
gives . -
Validation: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show stability.
-
Part 4: Visualization & Decision Logic
Diagram 1: The Fluorine Decision Matrix
This diagram guides the medicinal chemist on when to introduce a
Caption: Decision logic for incorporating Trifluoromethyl groups based on metabolic and potency bottlenecks.
Diagram 2: Experimental Workflow (Synthesis to Assay)
Caption: Integrated workflow from chemical synthesis to biological validation of spiro-compounds.
References
-
Ding, K., et al. (2006). "Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction." Journal of Medicinal Chemistry. Link
-
Al-Warhi, T., et al. (2020). "Recent Advances in the Construction of Trifluoromethyl-Containing Spirooxindoles through Cycloaddition Reactions." Molecules. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1][7] "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking, QSAR and Molecular Dynamics Simulation on Spiro-oxindoles as MDM2 Inhibitors [sioc-journal.cn]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Advent of Electrons: A Comparative Guide to the Synthesis of Trifluoromethylated Spirocycles
Abstract
The trifluoromethyl group (–CF3) and the spirocyclic scaffold are two of the most impactful structural motifs in modern drug discovery. Their combination in trifluoromethylated spirocycles presents a unique chemical space with desirable pharmacological properties, including enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] This guide provides a comprehensive comparison of traditional and electrochemical approaches to the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings, practical considerations, and performance metrics of each methodology, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Allure of Trifluoromethylated Spirocycles in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[3][4] The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity, pKa, and metabolic stability.[5][6] Spirocycles, characterized by two rings sharing a single carbon atom, offer a rigid and three-dimensional topology that can effectively probe the binding pockets of biological targets.[2][7] The fusion of these two privileged motifs in trifluoromethylated spirocycles has led to a surge of interest in their synthesis, as these structures hold immense potential for the development of novel therapeutics.[8][9][10]
This guide will navigate the two primary avenues for constructing these complex architectures: traditional synthesis, which relies on stoichiometric reagents and often harsh conditions, and the emerging field of electrosynthesis, which leverages the power of electricity to drive chemical transformations.
The Well-trodden Path: Traditional Synthesis of Trifluoromethylated Spirocycles
Traditional methods for the synthesis of trifluoromethylated spirocycles typically involve multi-step sequences that can be broadly categorized into two approaches: "build-then-trifluoromethylate" or "trifluoromethylate-then-build." The former involves the construction of the spirocyclic core followed by the introduction of the CF3 group, while the latter utilizes a trifluoromethylated building block in the spirocyclization step.
Key Reagents and Mechanistic Considerations in Traditional Trifluoromethylation
The introduction of the trifluoromethyl group in traditional synthesis often relies on radical, nucleophilic, or electrophilic trifluoromethylating agents.[11][12][13]
-
Radical Trifluoromethylation: Reagents like trifluoroiodomethane (CF3I) in the presence of an initiator (e.g., light or a radical initiator) and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) with an oxidant are commonly employed to generate the trifluoromethyl radical (•CF3).[11][14][15][16][17] This highly reactive intermediate can then add to a suitable precursor, such as an alkene, to initiate a cyclization cascade, forming the spirocyclic core.
-
Electrophilic Trifluoromethylation: Reagents such as Umemoto's and Togni's reagents are shelf-stable sources of an electrophilic "CF3+" equivalent.[18][19][20] These are particularly useful for the trifluoromethylation of nucleophilic substrates.
The choice of reagent and strategy is highly dependent on the specific substrate and the desired spirocyclic architecture. However, these methods are often beset by challenges.
Limitations of Traditional Approaches
Despite their utility, traditional methods for synthesizing trifluoromethylated spirocycles suffer from several inherent drawbacks:
-
Harsh Reaction Conditions: Many traditional methods require high temperatures, strong oxidants, or UV irradiation, which can limit functional group tolerance and lead to undesired side reactions.[16][21]
-
Stoichiometric and Hazardous Reagents: The use of stoichiometric amounts of often toxic and expensive reagents is a significant concern, contributing to poor atom economy and generating substantial chemical waste.[6][22]
-
Limited Substrate Scope: The reactivity of many traditional trifluoromethylating agents can be substrate-dependent, limiting the diversity of spirocycles that can be accessed.
-
Safety Concerns: The handling of volatile or highly reactive reagents poses safety risks in a laboratory setting.
The Electrochemical Frontier: A Greener and More Efficient Paradigm
Electrosynthesis has emerged as a powerful and sustainable alternative for a wide range of chemical transformations, including the synthesis of complex fluorinated molecules.[5][23][24] By using electricity as a "traceless" reagent, electrochemistry offers a milder, more controlled, and often more efficient route to trifluoromethylated spirocycles.[8][9]
Principles of Electrochemical Trifluoromethylation
Electrochemical methods typically involve the generation of the trifluoromethyl radical via the anodic oxidation of an inexpensive and readily available precursor, most commonly sodium trifluoromethanesulfinate (Langlois' reagent).[1][25][26][27] The generated •CF3 radical then participates in a subsequent reaction cascade, such as addition to an alkene followed by an intramolecular cyclization to form the spirocyclic product.
Figure 1. General workflow of electrochemical trifluoromethylation for spirocycle synthesis.
Advantages of the Electrochemical Approach
The electrochemical synthesis of trifluoromethylated spirocycles offers several compelling advantages over traditional methods:
-
Mild Reaction Conditions: Electrochemical reactions are typically conducted at room temperature and ambient pressure, leading to excellent functional group tolerance.[8][9]
-
Avoidance of Harsh Reagents: Electricity replaces the need for chemical oxidants, reducing waste and improving the safety profile of the synthesis.[27][28]
-
High Efficiency and Selectivity: The precise control over the applied potential or current in an electrochemical reaction often leads to higher yields and improved selectivity compared to traditional methods.[28][29]
-
Sustainability: Electrosynthesis is considered a green chemistry technology due to its high energy efficiency and the potential to use electricity from renewable sources.[5][23]
-
Scalability: Electrochemical reactions can often be readily scaled up, making them attractive for industrial applications.
Head-to-Head Comparison: Electrochemical vs. Traditional Synthesis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic approaches.
| Feature | Electrochemical Synthesis | Traditional Synthesis |
| Reagents | Electricity (traceless), catalytic mediator (optional) | Stoichiometric oxidants, radical initiators, or electrophilic CF3 sources |
| Reaction Conditions | Typically room temperature and ambient pressure | Often requires elevated temperatures, UV irradiation, or inert atmospheres |
| Yields | Generally moderate to excellent[8][9] | Highly variable, often moderate |
| Functional Group Tolerance | Broad, due to mild conditions[30] | Can be limited by harsh reagents and conditions[16][21] |
| Safety | Generally safer due to avoidance of hazardous reagents | Potential hazards associated with volatile, toxic, or explosive reagents |
| Environmental Impact | Lower, due to reduced waste and energy consumption[5][23] | Higher, due to stoichiometric waste and energy-intensive conditions |
| Cost-Effectiveness | Potentially more cost-effective due to cheaper reagents and energy | Can be expensive due to the cost of specialized trifluoromethylating agents |
| Scalability | Generally good, with potential for flow chemistry applications[28] | Can be challenging to scale up safely and efficiently |
Experimental Protocols: A Practical Guide
To illustrate the practical differences between the two approaches, we provide representative experimental protocols for the synthesis of a trifluoromethylated spirocycle.
Electrochemical Synthesis of a Trifluoromethylated 4-Azaspiro[4.5]decane
This protocol is adapted from a recently developed electrochemical three-component trifluoromethylation/spirocyclization reaction.[8][9][31]
Experimental Setup:
Figure 2. Experimental setup for electrochemical synthesis.
Procedure:
-
To an undivided electrolytic cell equipped with a platinum anode and a platinum cathode, add the N-arylsulfonylacrylamide (1.0 equiv), sodium trifluoromethanesulfinate (CF3SO2Na, 2.0 equiv), and a supporting electrolyte (e.g., Bu4NClO4, 1.5 equiv).
-
Add the solvent (e.g., acetonitrile) and water (H2O, 5.0 equiv).
-
Stir the mixture at room temperature.
-
Apply a constant current (e.g., 10 mA) and allow the reaction to proceed until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired trifluoromethylated 4-azaspiro[4.5]decane.
Traditional Radical-Mediated Synthesis of a Trifluoromethylated Spirocycle
This protocol is a general representation of a traditional radical-mediated approach.
Procedure:
-
To a reaction vessel equipped with a condenser and a magnetic stirrer, add the alkene-containing spirocycle precursor (1.0 equiv) and a suitable solvent (e.g., acetonitrile).
-
Add the trifluoromethylating agent, such as trifluoroiodomethane (CF3I, 1.5 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv).
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) for several hours until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the trifluoromethylated spirocycle.
Conclusion and Future Outlook
The synthesis of trifluoromethylated spirocycles is a rapidly evolving field with significant implications for drug discovery. While traditional methods have laid a crucial foundation, they are often hampered by limitations in efficiency, safety, and sustainability. Electrochemical synthesis has emerged as a powerful and elegant alternative, offering a milder, more efficient, and greener pathway to these valuable molecular architectures.[5][28]
The continued development of novel electrochemical methods, including the exploration of new redox mediators and reaction conditions, will undoubtedly expand the scope and utility of this technology.[30][32] As the demand for complex and diverse trifluoromethylated spirocycles grows, electrosynthesis is poised to become an indispensable tool in the arsenal of the modern medicinal chemist. The adoption of these sustainable and efficient synthetic strategies will not only accelerate the discovery of new drug candidates but also contribute to a more environmentally responsible chemical industry.
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Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Chemical Science. [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane, a novel heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, the objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring that each protocol is robust and self-validating. The methodologies discussed are grounded in the principles outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3]
The unique structure of this spirocyclic compound, featuring a trifluoromethyl group, necessitates a multi-faceted analytical approach. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed protocols and supporting data to assist researchers and drug development professionals in selecting and implementing the most appropriate methods for their specific needs.
The Foundation: Stability-Indicating Method Development and Forced Degradation
Before any formal validation can occur, the analytical method must prove it is "stability-indicating." This means the method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[4][5] Forced degradation studies are the cornerstone of this process, intentionally stressing the drug substance to identify likely degradation products and establish degradation pathways.[6] These studies are critical for developing and validating methods that are specific and reliable for long-term stability assessments.[4][7]
The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without compromising the main peak excessively.[8][9]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Accurately weigh and dissolve 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate, protected vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 48 hours.[7]
-
Thermal Degradation: Heat the solid drug substance at 105°C for 72 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.
-
-
Neutralization and Dilution: After the exposure period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration suitable for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method (e.g., HPLC). The method's specificity is confirmed if the degradation product peaks are well-resolved from the main API peak.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C | 48 hours | Potential hydrolysis of the oxa-azaspiro ring. |
| Base Hydrolysis | 1N NaOH, 60°C | 48 hours | Potential hydrolysis or rearrangement. |
| Oxidation | 3% H₂O₂ | 48 hours | Oxidation of the amine or other susceptible sites. |
| Thermal | 105°C (Solid State) | 72 hours | General decomposition. |
| Photolytic | UV/Visible Light | Per ICH Q1B | Light-induced degradation. |
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is driven by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., routine assay, impurity profiling, or structural elucidation).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, ideal for the quantification of non-volatile and thermally labile compounds. For 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane, a reversed-phase method is the logical starting point due to its versatility and compatibility with mass spectrometry.[10]
Causality Behind Method Choices:
-
Reversed-Phase (RP-HPLC): A C18 column is chosen for its broad applicability in retaining moderately polar to non-polar compounds. The spirocyclic structure suggests a degree of lipophilicity suitable for retention on a C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is selected to ensure elution of the main compound and any potential impurities with varying polarities. A phosphate buffer may be included to control the ionization state of the secondary amine, ensuring consistent peak shape and retention time.
-
Detection: UV detection is proposed. While the core spiroalkane structure lacks a strong chromophore, the presence of other functional groups or the potential for derivatization could allow for UV detection. If UV sensitivity is low, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) would be superior alternatives.
Experimental Protocol: Validated RP-HPLC Method
-
Chromatographic System: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Elution: 0-20 min (20% to 80% B), 20-25 min (80% B), 25-30 min (80% to 20% B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[5]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
dot
Caption: RP-HPLC Method Validation Workflow.
Table 2: Summary of Validation Parameters for a Proposed HPLC Method (Illustrative Data)
| Parameter | Acceptance Criteria (per ICH Q2) | Illustrative Result |
| Specificity | No interference from degradants/placebo | Peak purity > 0.999 for all stressed samples |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9997 over 20-30 ppm range[5] |
| Range | 80-120% of test concentration | 20-30 ppm[11] |
| Accuracy | 98.0% - 102.0% recovery | 99.4% - 101.9% recovery across 3 levels[5] |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% (n=6) |
| Intermediate Precision | RSD ≤ 2.0% | RSD = 1.2% (inter-day, inter-analyst) |
| LOD | Signal-to-Noise ratio of 3:1 | 0.5 ppm |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.5 ppm |
| Robustness | RSD ≤ 2.0% for varied parameters | No significant impact from minor changes in pH, flow rate |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly valuable for impurity profiling due to the high resolution of capillary GC and the definitive structural information provided by MS.
Causality Behind Method Choices:
-
Applicability: For 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane to be suitable for GC-MS, it must be thermally stable and sufficiently volatile. While some highly fluorinated compounds can be reactive and damage GC columns, the trifluoromethyl group on a larger organic molecule is generally stable.[12]
-
Column Selection: A low-polarity capillary column (e.g., DB-5ms) is chosen as a general-purpose column suitable for separating a wide range of compounds based on boiling point.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a "fingerprint" for the compound and its impurities.[13] The fragmentation is expected to involve the loss of the CF₃ group and cleavage of the spirocyclic rings.
Experimental Protocol: GC-MS Method for Impurity Profiling
-
Chromatographic System: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
dot
Caption: GC-MS Impurity Profiling Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[14] For a molecule containing fluorine, ¹⁹F NMR is an exceptionally powerful tool.
Causality Behind Method Choices:
-
¹H and ¹³C NMR: These standard techniques are essential for confirming the primary carbon-hydrogen framework of the spirocyclic structure. The chemical shifts and coupling patterns provide definitive proof of identity.[15]
-
¹⁹F NMR: This is a key advantage for analyzing 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane. The ¹⁹F nucleus is 100% abundant and highly sensitive.[16] The CF₃ group will produce a sharp singlet in a region of the spectrum that is typically free from other signals, making it ideal for both identification and quantification.[17][18] The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable structural information.[13]
-
Quantitative NMR (qNMR): By integrating the ¹⁹F NMR signal against a known amount of an internal standard (also containing fluorine), a highly accurate and precise assay can be performed without the need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹⁹F qNMR for Assay
-
Sample Preparation: Accurately weigh ~10 mg of the sample and ~10 mg of an internal standard (e.g., trifluorotoluene) into an NMR tube.
-
Solvent: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[19]
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Acquisition: Acquire a quantitative ¹⁹F NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of the nuclei (typically 5-7 times the longest T₁).
-
Processing: Apply appropriate window functions and perform baseline correction.
-
Calculation: Integrate the signal for the analyte's CF₃ group and the signal for the internal standard's CF₃ group. Calculate the purity/assay based on the integral ratio, the number of fluorine atoms in each signal, and the weights of the sample and standard.
Head-to-Head Comparison and Recommendations
Each technique offers distinct advantages and is suited for different analytical challenges.
Table 3: Comparative Guide to Analytical Techniques
| Feature | RP-HPLC-UV | GC-MS | NMR Spectroscopy (¹⁹F qNMR) |
| Primary Use | Routine QC, Assay, Purity | Impurity Identification, Volatiles | Structural Elucidation, Absolute Quantification (Assay) |
| Specificity | Good (dependent on resolution) | Excellent (chromatography + mass) | Excellent (unique chemical shifts) |
| Sensitivity | Moderate (ng range) | High (pg-fg range) | Low (mg range) |
| Quantification | Relative (requires reference standard) | Relative (requires reference standard) | Absolute (with internal standard) |
| Sample Throughput | High | Moderate | Low |
| Strengths | Robust, widely available, good for stability studies. | Provides molecular weight and fragmentation data for unknowns. | Non-destructive, primary method for structural proof. |
| Limitations | Requires chromophore, potential for co-elution. | Requires volatility and thermal stability, potential column reactivity.[12] | Low sensitivity, expensive instrumentation, requires expertise. |
Conclusion
A robust analytical control strategy for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane requires a combination of these orthogonal techniques.
-
For routine quality control (assay and purity): A validated RP-HPLC method is the recommended primary technique due to its robustness, high throughput, and suitability for stability testing.
-
For impurity identification: GC-MS should be employed to identify and characterize any volatile or semi-volatile impurities that may not be detected or resolved by HPLC. Its high sensitivity and structural elucidation capabilities are indispensable for understanding the complete impurity profile.
-
For structural confirmation and reference standard characterization: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the definitive tool. Furthermore, ¹⁹F qNMR offers a powerful, non-destructive method for an absolute assay that can be used to qualify secondary reference standards used in routine HPLC analysis.
By integrating these methods, researchers and drug development professionals can build a comprehensive and scientifically sound validation package that ensures the quality, safety, and efficacy of products containing 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane, in full compliance with global regulatory expectations.[20]
References
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- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
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- Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. Organic Letters.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Publications.
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- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.
- An Overview of Fluorine NMR. ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
- Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Department of Drug Administration, Nepal.
- Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.
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Safety Operating Guide
A Guide to the Responsible Disposal of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
For the diligent researcher, the lifecycle of a chemical compound extends far beyond the confines of the reaction flask. The proper disposal of novel molecules like 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides a comprehensive framework for the safe and environmentally conscious disposal of this trifluoromethylated spirocyclic compound, grounded in an understanding of its chemical nature and the broader context of organofluorine chemistry.
Hazard Assessment and Chemical Profile
A thorough understanding of the compound's characteristics is the foundation of a sound disposal plan. The following table summarizes key information, with hazard data inferred from the general properties of organofluorine compounds and spirocycles.
| Identifier | Information | Reference/Source |
| Compound Name | 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane | PubChemLite[3] |
| Molecular Formula | C10H16F3NO | PubChemLite[3] |
| Molecular Weight | 223.24 g/mol | PubChemLite[3] |
| CAS Number | Not readily available | |
| Potential Hazards | Due to the trifluoromethyl group, potential for persistence and bioaccumulation.[1] May be harmful if swallowed, in contact with skin, or inhaled.[4][5] | Inferred from related compounds and organofluorine chemistry. |
| Environmental Fate | The trifluoromethyl group is highly stable and may lead to the formation of persistent degradation products like trifluoroacetic acid (TFA).[6][7][8] | Research on related trifluoromethylated compounds. |
Core Disposal Directive: Professional Hazardous Waste Management
Given the persistent nature of many organofluorine compounds, the primary and strongly recommended method for the disposal of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane is through a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally sound manner, often through high-temperature incineration.[9][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane waste.
Caption: Decision workflow for the proper disposal of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane.
Step-by-Step Disposal Protocol
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (based on institutional assessment, likely to include irritant and environmental hazard symbols)
-
The date of accumulation
-
-
Secure Storage: Store the waste in a designated satellite accumulation area within your laboratory. The containers should be kept closed except when adding waste and should be placed in secondary containment to prevent spills.[5]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12] They will coordinate with a licensed contractor for final disposal.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately evacuate the area and inform your laboratory supervisor and EHS department.[12]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire lab.[4]
-
Containment (for trained personnel only): For small spills, trained personnel wearing appropriate Personal Protective Equipment (PPE) can absorb the material with an inert absorbent such as vermiculite or sand.[12][13] The absorbed material should then be collected into a labeled hazardous waste container.
-
Decontamination: The spill area should be decontaminated with a suitable solvent, and the cleaning materials should also be disposed of as hazardous waste.
Scientific Rationale for Disposal Recommendations
The trifluoromethyl group is known for its high stability, which is a desirable trait in drug design but a challenge for environmental degradation.[14] Studies on other trifluoromethylated compounds have shown that they can be resistant to natural degradation processes and may break down to form other persistent organofluorine compounds, such as trifluoroacetic acid (TFA).[6][8] These compounds can accumulate in the environment and have been detected in various water sources.[15]
While advanced degradation techniques such as reductive decomposition, advanced oxidation, and photocatalytic degradation are being researched for organofluorine compounds, these methods are not suitable for routine laboratory waste disposal and should only be considered by specialized waste treatment facilities.[16][17] Therefore, the most responsible and practical approach for a research setting is to entrust the disposal of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane to professionals who can ensure its complete destruction at high temperatures.[9][10]
Conclusion
The proper disposal of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide—prioritizing professional hazardous waste management, proper labeling and storage, and safe spill response—researchers can ensure that their work is conducted with the highest standards of safety and environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
